![molecular formula C11H14F3NO3 B2745952 (E)-4-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-1,1,1-trifluoro-3-buten-2-one CAS No. 478260-34-3](/img/structure/B2745952.png)
(E)-4-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-1,1,1-trifluoro-3-buten-2-one
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Description
(E)-4-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-1,1,1-trifluoro-3-buten-2-one, or “spirodifluorene”, is a novel trifluoromethylated spiro-difluorene compound that has recently been gaining attention due to its potential applications in scientific research. It is a heterocyclic compound with a unique structure that combines the features of both spiro and difluorene systems. This compound has been found to possess interesting and significant properties, such as a high level of stability and excellent solubility in organic solvents. As a result, spirodifluorene has been widely used in various scientific research applications, such as organic synthesis, catalysis, and materials science.
Scientific Research Applications
Organic Synthesis
This compound serves as a versatile building block in organic synthesis. Its structure contains both a ketone and a spirocyclic ether, which can be utilized in various synthetic pathways. For instance, it can undergo nucleophilic addition reactions due to the presence of the ketone group, while the spirocyclic ether can participate in ring-opening polymerization .
Medicinal Chemistry
In medicinal chemistry, the compound’s unique structure allows for the creation of novel pharmacophores. The trifluorobutene moiety could be explored for its potential bioactivity, possibly leading to the development of new therapeutic agents with antiviral or anticancer properties .
Material Science
The compound’s rigid spirocyclic structure makes it a candidate for the design of new materials. It could be used to synthesize polymers with enhanced mechanical stability or to create organic frameworks for gas storage applications .
Catalysis
The ketone group in this compound can act as a coordination site for metal catalysts. This could be particularly useful in the field of asymmetric catalysis, where the spirocyclic scaffold might induce chirality, enhancing the enantioselectivity of the catalytic reaction .
Fluorine Chemistry
Given the compound’s trifluoromethyl group, it has relevance in fluorine chemistry research. This group can improve the compound’s stability and resistance to metabolic degradation, which is beneficial in the development of pharmaceuticals and agrochemicals .
Neurochemistry
The azaspiro moiety of the compound resembles structures found in several neurotransmitter analogs. This similarity suggests potential applications in neurochemistry, where the compound could be used to study neurotransmitter receptor interactions or to develop new psychoactive drugs .
properties
IUPAC Name |
(E)-4-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-1,1,1-trifluorobut-3-en-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3NO3/c12-11(13,14)9(16)1-4-15-5-2-10(3-6-15)17-7-8-18-10/h1,4H,2-3,5-8H2/b4-1+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOZIOYZXXDNBGS-DAFODLJHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCO2)C=CC(=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC12OCCO2)/C=C/C(=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-4-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-1,1,1-trifluoro-3-buten-2-one |
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